molecular formula C12H15ClO4S B11057425 Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate

Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate

Cat. No.: B11057425
M. Wt: 290.76 g/mol
InChI Key: FJOYSFBZDIBNOL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate: is an organic compound with the molecular formula C₁₂H₁₅ClO₄S It is a derivative of propanoic acid and features a sulfonyl group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-2-methylpropanoic acid and 4-methylbenzenesulfonyl chloride.

    Esterification: The 2-chloro-2-methylpropanoic acid is esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl 2-chloro-2-methylpropanoate.

    Sulfonylation: The methyl 2-chloro-2-methylpropanoate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors for esterification and sulfonylation reactions.

    Purification: Employing distillation and recrystallization techniques to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of sulfides.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in the development of new pharmaceuticals, particularly as a building block for drug synthesis.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate involves:

    Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways: It may affect metabolic pathways by altering the function of key enzymes involved in biochemical reactions.

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the chloro and sulfonyl groups in Methyl 2-chloro-2-methyl-3-[(4-methylphenyl)sulfonyl]propanoate makes it a versatile compound with unique reactivity and potential applications in various fields.

Properties

Molecular Formula

C12H15ClO4S

Molecular Weight

290.76 g/mol

IUPAC Name

methyl 2-chloro-2-methyl-3-(4-methylphenyl)sulfonylpropanoate

InChI

InChI=1S/C12H15ClO4S/c1-9-4-6-10(7-5-9)18(15,16)8-12(2,13)11(14)17-3/h4-7H,8H2,1-3H3

InChI Key

FJOYSFBZDIBNOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(C)(C(=O)OC)Cl

Origin of Product

United States

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